

# An In-depth Technical Guide to Grubbs Second-Generation Catalyst

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## Compound of Interest

Compound Name: *Grubbs second generation*

Cat. No.: *B8389790*

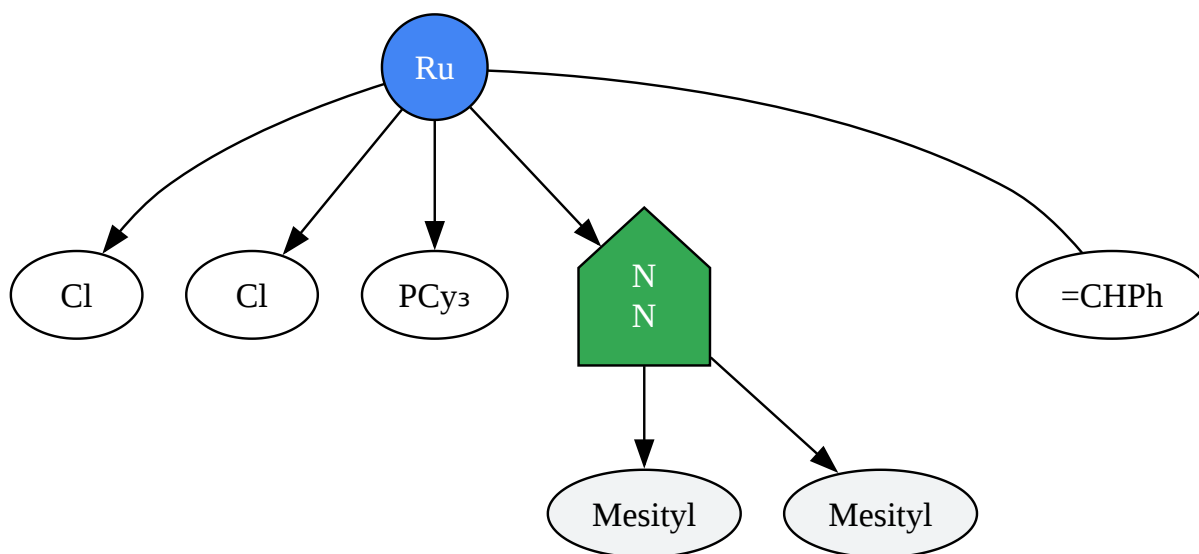
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Grubbs second-generation catalyst, a cornerstone of modern olefin metathesis. It covers the catalyst's core structure, detailed experimental protocols for its synthesis and application, quantitative performance data, and the underlying reaction mechanism.

## Core Structure and Physicochemical Properties

The Grubbs second-generation catalyst, formally named (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a well-defined, air- and moisture-tolerant organometallic complex.<sup>[1]</sup> Its structure features a central ruthenium atom in a square pyramidal geometry. The key ligands contributing to its high catalytic activity and stability are a benzylidene carbene, two chloride anions, a bulky tricyclohexylphosphine (PCy<sub>3</sub>) ligand, and a saturated N-heterocyclic carbene (NHC) ligand, specifically 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H<sub>2</sub>IMes or SIMes).<sup>[2]</sup> The presence of the strongly electron-donating NHC ligand significantly enhances its catalytic activity compared to its first-generation counterpart.<sup>[2]</sup>



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## Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the Grubbs second-generation catalyst.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C <sub>46</sub> H <sub>65</sub> Cl <sub>2</sub> N <sub>2</sub> PRu
Molar Mass	848.97 g/mol
Appearance	Pink-brown to red-purple crystalline powder
Melting Point	143.5-148.5 °C
Solubility	Soluble in dichloromethane, toluene, THF; sparingly soluble in methanol and pentane.

Table 2: Characteristic NMR Spectroscopic Data (in CDCl<sub>3</sub>)

Nucleus	Chemical Shift ( $\delta$ , ppm)	Assignment
$^1\text{H}$ NMR	19.1 (s, 1H)	Ru=CHPh
7.60 - 6.80 (m, 5H)	Phenyl protons	
4.01 (s, 4H)	NCH <sub>2</sub> CH <sub>2</sub> N	
2.45 - 1.20 (m, 51H)	Mesityl and PCy <sub>3</sub> protons	
$^{13}\text{C}$ NMR	~294 (br s)	Ru=CHPh
~211 (d)	Ru-C (NHC)	
153-128	Aromatic carbons	
~51	NCH <sub>2</sub> CH <sub>2</sub> N	
32-26	PCy <sub>3</sub> carbons	
$^{31}\text{P}$ NMR	~31 (s)	PCy <sub>3</sub>

## Experimental Protocols

### Synthesis of Grubbs Second-Generation Catalyst

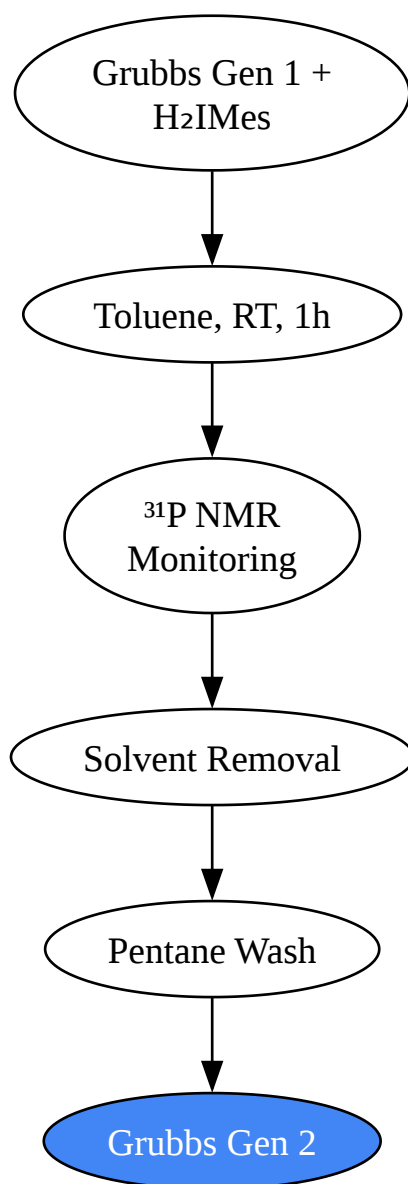
A common laboratory-scale synthesis involves the reaction of the first-generation Grubbs catalyst with the free NHC ligand.[\[2\]](#)

Materials:

- Grubbs First-Generation Catalyst, (PCy<sub>3</sub>)<sub>2</sub>(Cl)<sub>2</sub>Ru=CHPh
- 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (H<sub>2</sub>IMes)
- Anhydrous and degassed toluene
- Anhydrous and degassed pentane
- Schlenk flask and standard inert atmosphere glassware

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with Grubbs first-generation catalyst (1.0 equivalent) and H<sub>2</sub>IMes (1.05 equivalents).
- Add anhydrous and degassed toluene to dissolve the solids (concentration ~0.1 M).
- Stir the reaction mixture at room temperature for approximately 1 hour. The color of the solution will change from purple to a more brownish-red.
- Monitor the reaction by <sup>31</sup>P NMR spectroscopy until the signal corresponding to the starting material (~36 ppm) is no longer observed.
- Remove the toluene under reduced pressure.
- Wash the resulting solid with cold, degassed pentane to remove any excess H<sub>2</sub>IMes.
- Dry the product under high vacuum to afford the Grubbs second-generation catalyst as a crystalline solid.



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## General Procedure for Ring-Closing Metathesis (RCM)

Grubbs second-generation catalyst is highly efficient for ring-closing metathesis (RCM) to form a wide variety of cyclic olefins.[3]

Materials:

- Acyclic diene substrate
- Grubbs Second-Generation Catalyst

- Anhydrous and degassed solvent (typically dichloromethane or toluene)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

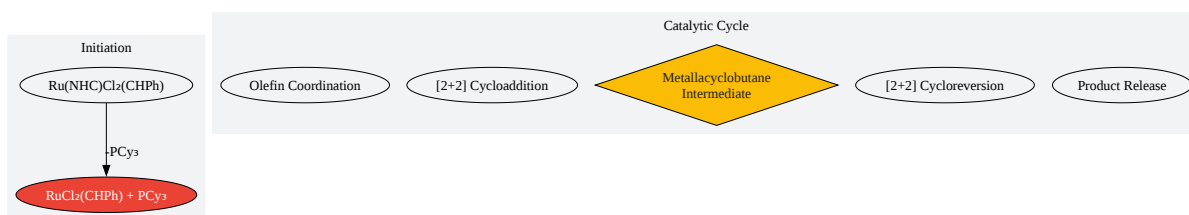
- Dissolve the acyclic diene substrate in the chosen solvent (concentration typically 0.01–0.1 M) in a flask under an inert atmosphere.
- Add the Grubbs second-generation catalyst (typically 1–5 mol%) to the solution. For thermally sensitive substrates, the reaction can be initiated at room temperature. For more challenging substrates, heating (e.g., to 40–80 °C) may be required.
- Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
- Upon completion, quench the reaction by adding a small amount of a catalyst deactivator, such as ethyl vinyl ether.
- Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the cyclic olefin product.

Table 3: Representative Substrate Scope for RCM using Grubbs Second-Generation Catalyst

Substrate	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Diethyl diallylmalonate	5	CH <sub>2</sub> Cl <sub>2</sub>	25	1	98	[4]
N-Tosyl-diallylamine	5	CH <sub>2</sub> Cl <sub>2</sub>	40	2	95	[3]
1,7-Octadiene	2.5	Toluene	80	4	85	[5]
Diallyl ether	5	CH <sub>2</sub> Cl <sub>2</sub>	25	12	92	[4]

## Reaction Mechanism and Signaling Pathway

The catalytic cycle of olefin metathesis with Grubbs catalysts is generally described by the Chauvin mechanism.[6] The process is initiated by the dissociation of a phosphine ligand, followed by a series of cycloaddition and cycloreversion steps.



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The key steps in the mechanism are:

- Initiation: Reversible dissociation of the  $\text{PCy}_3$  ligand from the 16-electron precatalyst generates a highly reactive 14-electron intermediate.<sup>[2]</sup>
- Olefin Coordination: The incoming olefin coordinates to the vacant site on the ruthenium center.
- [2+2] Cycloaddition: An intramolecular [2+2] cycloaddition between the ruthenium-carbene and the coordinated olefin forms a four-membered metallacyclobutane intermediate.
- [2+2] Cycloreversion: The metallacyclobutane undergoes a retro-[2+2] cycloaddition, which can either regenerate the starting materials or proceed to form a new ruthenium-carbene and a new olefin product.
- Propagation: The newly formed ruthenium-carbene continues the catalytic cycle by reacting with another olefin molecule.

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